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Compound of Interest

Compound Name:
2-Methoxy-1-methyl-3-

vinylbenzene

Cat. No.: B3142163 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Cross-Referencing Guide

to the Spectral Data of 2-Methoxy-1-methyl-3-vinylbenzene and Related Isomeric

Compounds.

This guide provides a comparative analysis of the spectral characteristics of 2-Methoxy-1-
methyl-3-vinylbenzene and its structural isomers. Due to the limited availability of direct

experimental spectra for 2-Methoxy-1-methyl-3-vinylbenzene, this guide leverages data from

structurally related isomers to predict and contextualize its spectral properties. This approach is

invaluable for researchers in material science, synthetic chemistry, and drug development who

require a reference for identifying and characterizing these compounds.

Predicted and Comparative Spectral Data
The following tables summarize the expected and observed spectral data for 2-Methoxy-1-
methyl-3-vinylbenzene and its isomers. The predictions for the target compound are based on

established structure-spectra correlations and data from related molecules.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methoxy-1-methyl-3-vinylbenzene
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Protons
Predicted Chemical Shift
(ppm)

Predicted Multiplicity

Ar-H 6.8 - 7.2 m

=CH- (vinyl) 6.6 - 6.8 dd

=CH₂ (vinyl) 5.2 - 5.8 m

-OCH₃ ~3.8 s

Ar-CH₃ ~2.2 s

Table 2: Comparative ¹³C NMR Spectral Data

Compound Ar-C (ppm) =CH₂ (ppm) =CH (ppm)
-OCH₃
(ppm)

Ar-CH₃
(ppm)

2-Methoxy-1-

methyl-3-

vinylbenzene

(Predicted)

110 - 158 ~115 ~136 ~55 ~16

4-

Methoxystyre

ne[1]

114.2, 127.7,

130.2, 159.4
114.2 128.6 55.3 -

3-

Vinylanisole

111.9, 113.4,

119.4, 129.7,

138.9, 160.0

~115 ~137 55.3 -

Table 3: Comparative Infrared (IR) Spectroscopy Data
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Functional Group
Predicted Wavenumber
(cm⁻¹) for 2-Methoxy-1-
methyl-3-vinylbenzene

Observed Wavenumber
(cm⁻¹) in Isomers

C-H stretch (aromatic) 3000 - 3100 3000 - 3100

C-H stretch (aliphatic) 2850 - 3000 2850 - 3000

C=C stretch (aromatic) 1500 - 1600 1500 - 1600

C=C stretch (vinyl) ~1630 ~1630

C-O stretch (ether) 1000 - 1300 1000 - 1300

=C-H bend (vinyl) 910 and 990 910 and 990

Table 4: Comparative Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

2-Methoxy-1-methyl-3-

vinylbenzene
148

Predicted: 133, 115, 105, 91,

77

4-Methoxystyrene 134 119, 103, 91, 77

1-Methoxy-3-methylbenzene 122 107, 91, 77

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These

protocols are standardized for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.

Set the spectral width to cover the range of -2 to 12 ppm.

Apply a 90° pulse with a relaxation delay of 1-2 seconds.

Typically, 16-64 scans are sufficient.

¹³C NMR Acquisition:

Acquire the spectrum at room temperature.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the range of 0 to 200 ppm.

Apply a 30° pulse with a relaxation delay of 2 seconds.

A higher number of scans (e.g., 1024 or more) is typically required to achieve a good

signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: For liquid samples, place a single drop of the neat liquid directly onto

the ATR crystal. For solid samples, ensure the solid is finely powdered and place a small

amount onto the crystal, ensuring good contact with the pressure arm.
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Instrumentation: Use an FTIR spectrometer equipped with a diamond or germanium ATR

accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30

m x 0.25 mm x 0.25 µm).

GC Conditions:

Injector Temperature: 250°C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to

250°C and hold for 5 minutes.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.
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Scan Range: m/z 40-550.

Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the

corresponding mass spectra. Compare the fragmentation patterns with spectral libraries

(e.g., NIST, Wiley) for compound identification.

Visualizations
The following diagrams illustrate the logical workflow for spectral data analysis and the

structural relationships between the compared compounds.

Sample Preparation Spectroscopic Analysis Data Acquisition & Processing

Structural Elucidation

Analyte

Dissolve in
Deuterated Solvent

Neat Liquid/Solid

Dilute in
Volatile Solvent

NMR Spectrometer
(¹H, ¹³C)

FTIR Spectrometer
(ATR)

GC-MS System

Chemical Shifts,
Coupling Constants

Vibrational Frequencies
(Wavenumbers)

Retention Time,
Mass-to-Charge Ratio

Structure Confirmation
and Comparison

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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